Phenol terminated modified silicone oil
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Overview
Description
Phenol terminated modified silicone oil is a specialized type of silicone oil that has been chemically modified to include phenol groups at its terminal ends This modification imparts unique properties to the silicone oil, making it suitable for a variety of applications in different fieldsThe addition of phenol groups enhances these properties and introduces new functionalities, such as improved antioxidant capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phenol terminated modified silicone oil typically involves the reaction of silicone oil with phenol-containing compounds. One common method is the hydrosilation reaction, where a phenol group is introduced to the silicone oil through the reaction with a hydrosilane-functionalized silicone oil . This reaction is usually carried out in the presence of a catalyst, such as platinum or rhodium, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials, such as hydrosilane-functionalized silicone oil and phenol, are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored to ensure complete conversion of the reactants to the desired product. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol terminated modified silicone oil can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The phenol groups can be reduced to form hydroquinones.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated or nitrated phenol derivatives
Scientific Research Applications
Phenol terminated modified silicone oil has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and polymer chemistry.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.
Industry: Applied in the production of lubricants, coatings, and adhesives, where its unique properties enhance performance
Mechanism of Action
The mechanism by which phenol terminated modified silicone oil exerts its effects is primarily through the interaction of the phenol groups with various molecular targets. The phenol groups can act as antioxidants by donating hydrogen atoms to neutralize free radicals. This antioxidant activity is crucial in preventing oxidative degradation of materials and enhancing the stability of products. Additionally, the phenol groups can form hydrogen bonds with other molecules, influencing the physical properties and interactions of the silicone oil .
Comparison with Similar Compounds
Similar Compounds
Amino silicone oil: Contains amino groups instead of phenol groups, used for fabric softening and conditioning.
Vinyl silicone oil: Contains vinyl groups, used in the production of elastomers and resins.
Phenyl methyl silicone oil: Contains phenyl groups, used for high-temperature applications.
Uniqueness
Phenol terminated modified silicone oil is unique due to the presence of phenol groups, which impart antioxidant properties and enhance the stability and performance of the silicone oil in various applications. This makes it particularly valuable in fields where oxidative stability and biocompatibility are essential .
Properties
CAS No. |
158167-48-7 |
---|---|
Molecular Formula |
C24H40O4Si3 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol |
InChI |
InChI=1S/C24H40O4Si3/c1-29(2,19-11-15-21-13-7-9-17-23(21)25)27-31(5,6)28-30(3,4)20-12-16-22-14-8-10-18-24(22)26/h7-10,13-14,17-18,25-26H,11-12,15-16,19-20H2,1-6H3 |
InChI Key |
DOICITLAIJTWRV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCC1=CC=CC=C1O)O[Si](C)(C)O[Si](C)(C)CCCC2=CC=CC=C2O |
Related CAS |
158167-48-7 |
Origin of Product |
United States |
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